molecular formula C21H23N3OS B11070691 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(piperidin-1-yl)acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(piperidin-1-yl)acetamide

Cat. No.: B11070691
M. Wt: 365.5 g/mol
InChI Key: WLTVDXSTQJUYER-UHFFFAOYSA-N
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Description

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the phenyl group, and the attachment of the piperidine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-(PIPERIDIN-1-YL)ACETAMIDE is unique due to its specific combination of a benzothiazole moiety, a phenyl group, and a piperidine ring. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H23N3OS/c1-15-5-10-18-19(13-15)26-21(23-18)16-6-8-17(9-7-16)22-20(25)14-24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,25)

InChI Key

WLTVDXSTQJUYER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCCCC4

Origin of Product

United States

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